molecular formula C14H16N2 B8763091 3-[4-(1-Methylethyl)phenyl]pyridin-2-amine

3-[4-(1-Methylethyl)phenyl]pyridin-2-amine

Cat. No.: B8763091
M. Wt: 212.29 g/mol
InChI Key: FTHBZFRVHBIDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(1-Methylethyl)phenyl]pyridin-2-amine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)pyridin-2-amine

InChI

InChI=1S/C14H16N2/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-16-14(13)15/h3-10H,1-2H3,(H2,15,16)

InChI Key

FTHBZFRVHBIDOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(N=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2M aqueous sodium carbonate solution (8.67 mL), tetrakis(triphenylphosphine)palladium(0) (668 mg), 4-isopropylphenylboronic acid (2844 mg) and 3-bromopyridin-2-amine (2.0 g) in 1,2-dimethoxyethane (30 mL) was heated under reflux overnight. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2267 mg) as a white solid.
Quantity
8.67 mL
Type
reactant
Reaction Step One
Quantity
2844 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
668 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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